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Compound of Interest

Compound Name: Paulomycin B

Cat. No.: B14764506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
antibiotic Paulomycin B, with a focus on Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS). This document is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug development and natural product chemistry.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) has been instrumental in determining the
molecular formula of Paulomycin B.

Table 1: Mass Spectrometry Data for Paulomycin B

Parameter Value Reference
Molecular Formula Cs33H44aN2017S [1]
Molecular Weight 776.8 g/mol

lonization Mode Electrospray lonization (ESI) [2]
Observed lon Varies (e.g., [M+H]*, [M+Na]*)  [2]

Note: The exact m/z value for the molecular ion can vary depending on the adduct formed
during ionization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

The complete structural elucidation of Paulomycin B was originally achieved through
extensive NMR studies. While a complete, publicly accessible, tabulated dataset of *H and 13C
NMR chemical shifts for Paulomycin B is not readily available in recent literature, the
foundational work was published by Argoudelis et al. The detailed assignments are contained
within these publications.

Recent studies on novel paulomycin derivatives have noted a strong resemblance in their NMR
spectra to those of previously described paulomycins, including Paulomycin F.[3] This indicates
a conservation of chemical environments across the core scaffold of the paulomycin family.

For researchers seeking the definitive *H and 3C NMR data for Paulomycin B, consulting the
original publications is recommended:

e Argoudelis, A. D., et al. (1982). Paulomycins A and B. Isolation and characterization. The
Journal of Antibiotics, 35(3), 285-294.

e Argoudelis, A. D., et al. (1988). New paulomycins produced by Streptomyces paulus. The
Journal of Antibiotics, 41(2), 157-169.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of paulomycins, based
on modern analytical techniques applied to closely related derivatives.[3]

e Instrumentation: Agilent 1260/6460 Triple-Quadrupole LC/MS system with an electrospray
ionization source. For high-resolution analysis, an Agilent 1200 HPLC system coupled to a
6520 QTF-MS system is utilized.[2]

e Column: Apollo C18 column (5 pm, 4.6 x 250 mm).[4]
o Mobile Phase: A linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[4]

e Gradient:
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o 0-5 min: 5% acetonitrile.[2]

o 5-25 min: Linear gradient from 5% to 90% acetonitrile.[2]

o 25-30 min: Linear gradient from 90% to 100% acetonitrile.[2]

e Flow Rate: 0.8 mL/min.[4]

» Detection: UV detection at 320 nm.[2]

e MS Scan Range: m/z = 100-1500 in negative ion mode.[2]

e Instrumentation: A 500 MHz spectrometer is typically used for acquiring *H and 3C NMR
spectra.

o Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as
DMSO-ds.

o Experiments: A standard suite of 1D and 2D NMR experiments is performed for structural
elucidation, including:

IH NMR

[e]

o 1B3C NMR

o Correlation Spectroscopy (COSY)

o Total Correlation Spectroscopy (TOCSY)

o Nuclear Overhauser Effect Spectroscopy (NOESY)
o Heteronuclear Single Quantum Coherence (HSQC)
o Heteronuclear Multiple Bond Correlation (HMBC)

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and
structural elucidation of a natural product like Paulomycin B.
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General Workflow for Spectroscopic Analysis of Paulomycin B
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Caption: General Workflow for Spectroscopic Analysis of Paulomycin B.
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NMR-Based Structural Elucidation Workflow
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Caption: NMR-Based Structural Elucidation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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